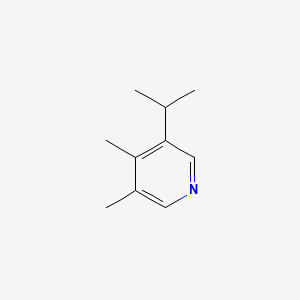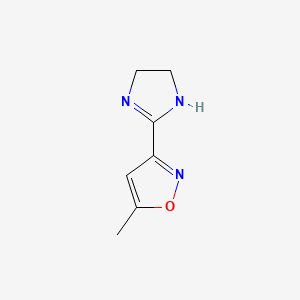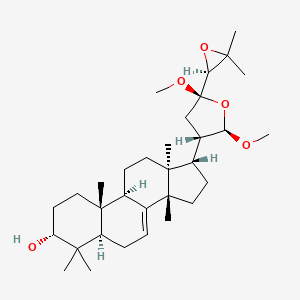
Harmine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Harmine-d3 is a deuterated form of harmine, a natural beta-carboline alkaloid found in a variety of plants including Banisteriopsis caapi and Peganum harmala . It is a psychoactive compound that has been traditionally used in shamanic rituals and spiritual practices in South America and the Middle East . The molecular formula of Harmine-d3 is C13H9D3N2O, and its molecular weight is 215.27 .
Synthesis Analysis
Harmine derivatives have been synthesized by several researchers to identify new compounds with low neurotoxicity and more potent antitumor activity than that of harmine . Harmirins, which are hybrid compounds comprising harmine and coumarin scaffolds, were prepared from the corresponding alkynes and azides under mild reaction conditions using Cu (I) catalyzed azide–alkyne cycloaddition .Molecular Structure Analysis
Chemically, Harmine-d3 is a tricyclic indole alkaloid. Its structure consists of three rings, including a pyridine ring, a benzene ring, and an indole ring . The molecular structure of Harmine, which is similar to Harmine-d3, can be found on ChemSpider .Physical And Chemical Properties Analysis
Harmine-d3 is a tricyclic indole alkaloid with a molecular formula of C13H10D3N3O . It has a melting point of 256-259°C and a boiling point of 393°C .Mechanism of Action
Harmine-d3 is commonly used in neuroscience research as a selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is responsible for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine . By inhibiting MAO-A, Harmine-d3 increases the levels of these neurotransmitters in the brain, leading to mood enhancement, cognitive improvement, and neuroprotection .
Safety and Hazards
Future Directions
Harmine-d3 is a specialty product for proteomics research applications . Future research could focus on its potential uses in neuroscience, given its ability to inhibit MAO-A and increase neurotransmitter levels in the brain . Additionally, harmine and its derivatives have shown potential in the treatment of various conditions, including cancer, inflammation, and diabetes , suggesting further areas for exploration with Harmine-d3.
properties
IUPAC Name |
1-methyl-7-(trideuteriomethoxy)-9H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNJHAXVSOCGBA-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675917 |
Source


|
| Record name | 1-Methyl-7-[(~2~H_3_)methyloxy]-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216704-96-9 |
Source


|
| Record name | 1-Methyl-7-[(~2~H_3_)methyloxy]-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

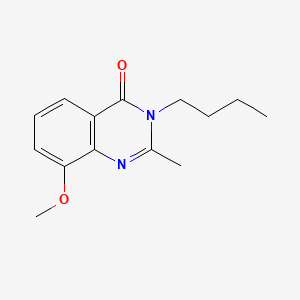
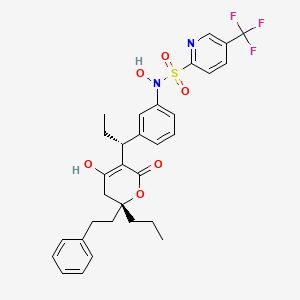
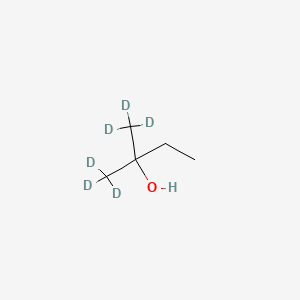


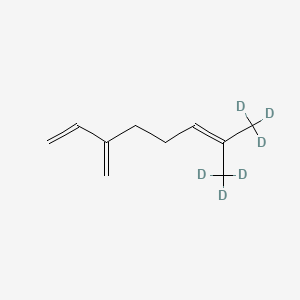
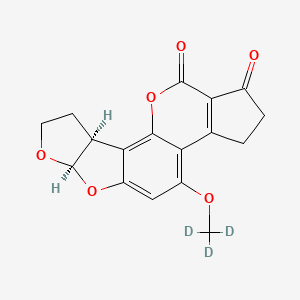
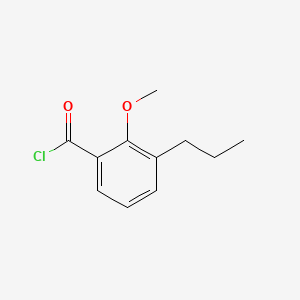
![tert-Butyl 3-[cyano(diphenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B564665.png)
![3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine](/img/structure/B564666.png)
